3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid
Overview
Description
JWH 018 N-propanoic acid metabolite is a derivative of JWH 018, a synthetic cannabinoid. . JWH 018 itself is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55,212-2. It has been detected in smoking mixtures and herbal blends .
Mechanism of Action
Target of Action
The primary targets of JWH 018 N-propanoic acid metabolite are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
JWH 018 N-propanoic acid metabolite, derived from the aminoalkylindole WIN 55,212-2, acts as a mildly selective agonist of the CB2 receptor . It binds to the CB1 and CB2 receptors with Ki values of 9.0 and 2.94 nM, respectively . This interaction triggers a series of intracellular events, leading to changes in cell function .
Biochemical Pathways
Given its targets, it is likely to influence the endocannabinoid system’s pathways . The downstream effects of these pathways can vary widely, depending on the specific cellular context and the signaling pathways involved .
Pharmacokinetics
It is known that jwh 018 n-propanoic acid metabolite is a major metabolite of jwh 018 that is detectable in urine . This suggests that it undergoes metabolism in the body, which could affect its bioavailability .
Result of Action
Given its agonistic activity at the cb1 and cb2 receptors, it is likely to have effects similar to other cannabinoids, which can include analgesia, anti-inflammatory effects, and impacts on mood .
Action Environment
The action, efficacy, and stability of JWH 018 N-propanoic acid metabolite can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can influence drug metabolism .
Preparation Methods
The synthetic route for JWH 018 N-propanoic acid metabolite involves specific chemical transformations. Unfortunately, detailed synthetic procedures and reaction conditions for its preparation are not widely available in the literature. it is likely synthesized through modifications of the parent compound, JWH 018. Industrial production methods remain proprietary and undisclosed.
Chemical Reactions Analysis
Types of Reactions:: JWH 018 N-propanoic acid metabolite may undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to modifications of the parent structure.
Common Reagents and Conditions::Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Nucleophilic substitution reactions with appropriate reagents (e.g., alkyl halides) may occur.
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and the position of substitution or modification. Unfortunately, detailed information on major products is limited.
Scientific Research Applications
JWH 018 N-propanoic acid metabolite’s research applications are still under investigation
Forensic Chemistry & Toxicology: Detection in urine samples for drug testing.
Medicine: Possible therapeutic applications related to cannabinoid receptors.
Biology: Studying the effects of synthetic cannabinoids on biological systems.
Comparison with Similar Compounds
While JWH 018 N-propanoic acid metabolite shares structural similarities with other synthetic cannabinoids, its unique features are still being explored. Similar compounds include JWH 018 itself and related metabolites, such as JWH 018 N-pentanoic acid metabolite .
Properties
IUPAC Name |
3-[3-(naphthalene-1-carbonyl)indol-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21(25)12-13-23-14-19(17-9-3-4-11-20(17)23)22(26)18-10-5-7-15-6-1-2-8-16(15)18/h1-11,14H,12-13H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRZMEAJRGIGCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017340 | |
Record name | 3-[3-(Naphthalene-1-carbonyl)-1H-indol-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451369-32-6 | |
Record name | 3-[3-(Naphthalene-1-carbonyl)-1H-indol-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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